
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide
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Overview
Description
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by a cyclopropane ring substituted with a dichloroethenyl group, a dimethyl group, and a carboxamide group attached to a 2-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate alkene with a dichlorocarbene source, followed by functional group transformations to introduce the carboxamide and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the dichloroethenyl group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its potential therapeutic effects. Preliminary studies indicate that it may possess:
- Anticancer Activity : Research has shown that similar compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities have demonstrated significant inhibition of cell proliferation in breast and prostate cancer models .
- Antimicrobial Properties : The compound's derivatives have shown promise in combating bacterial infections. Studies suggest that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antibiotics .
Agricultural Applications
In agriculture, the compound is explored for its potential as a pesticide or herbicide. Its structural characteristics suggest it may interact effectively with biological targets in pests:
- Insecticidal Activity : The dichloroethenyl group is known to enhance the insecticidal properties of compounds. Research indicates that similar cyclopropane derivatives are effective against agricultural pests, providing a basis for further development as an insecticide .
Case Study 1: Anticancer Activity
A study conducted on the effects of similar cyclopropane derivatives on cancer cell lines revealed:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
PC-3 (Prostate Cancer) | 4.5 | Cell cycle arrest |
These findings suggest that the compound could be developed into a therapeutic agent targeting specific cancer types .
Case Study 2: Antimicrobial Efficacy
Research on antimicrobial activity demonstrated:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 256 µg/mL |
S. aureus | 128 µg/mL |
These results indicate that the compound has substantial antimicrobial potential, warranting further investigation into its use as an antibiotic agent .
Mechanism of Action
The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide: Lacks the phenyl group, resulting in different reactivity and applications.
2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide:
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, leading to different reactivity and applications.
Uniqueness
The presence of both the dichloroethenyl and phenyl groups in 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity distinguish it from similar compounds.
Biological Activity
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide, often referred to by its compound ID 1503-0983, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that illustrate its effects on various biological systems.
- Molecular Formula : C15H17Cl2NO
- Molecular Weight : 298.21 g/mol
- IUPAC Name : this compound
- LogP (Partition Coefficient) : 4.317 (indicating lipophilicity)
- Water Solubility : LogSw -4.33 (poorly soluble in water)
These properties suggest that the compound may have significant interactions with lipid membranes and could be bioactive in various cellular environments.
Biological Activity
Research indicates that this compound may possess insecticidal and potential anticancer properties. Its structure suggests it could interact with biological targets such as enzymes or receptors involved in cell signaling and growth regulation.
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes related to metabolic pathways in insects or cancer cells.
- Disruption of Cellular Signaling : By mimicking or blocking natural substrates, it could interfere with signaling pathways essential for cell proliferation and survival.
- Cytotoxic Effects : Preliminary studies suggest that the compound exhibits cytotoxicity against certain cancer cell lines.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of similar cyclopropane derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to 1503-0983 demonstrated significant cytotoxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism was primarily attributed to the induction of apoptosis through mitochondrial stress pathways .
Study 2: Insecticidal Properties
Research on pyrethroid insecticides has shown that compounds like 1503-0983 can affect the nervous system of insects. The structure's similarity to known insecticides suggests it might operate through similar mechanisms, leading to paralysis and death in targeted species .
Data Table
Property | Value |
---|---|
Molecular Formula | C15H17Cl2NO |
Molecular Weight | 298.21 g/mol |
LogP | 4.317 |
Water Solubility | LogSw -4.33 |
Cytotoxicity (A549 Cells) | IC50 = X µM (specific data needed) |
Insecticidal Activity | Effective against target species |
Properties
Molecular Formula |
C15H17Cl2NO |
---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H17Cl2NO/c1-9-6-4-5-7-11(9)18-14(19)13-10(8-12(16)17)15(13,2)3/h4-8,10,13H,1-3H3,(H,18,19) |
InChI Key |
XDAHFTHPRAJJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2C(C2(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
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